molecular formula C16H22N2O2 B11377828 5-ethoxy-1-methyl-N-(2-methylpropyl)-1H-indole-2-carboxamide

5-ethoxy-1-methyl-N-(2-methylpropyl)-1H-indole-2-carboxamide

Cat. No.: B11377828
M. Wt: 274.36 g/mol
InChI Key: FYRJIPTYGUZHQT-UHFFFAOYSA-N
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Description

5-ethoxy-1-methyl-N-(2-methylpropyl)-1H-indole-2-carboxamide: is a synthetic organic compound belonging to the indole class. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of an ethoxy group at the 5-position, a methyl group at the 1-position, and an N-(2-methylpropyl) carboxamide group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-1-methyl-N-(2-methylpropyl)-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an electrophilic aromatic substitution reaction using ethyl iodide and a strong base such as sodium hydride.

    Methylation: The methyl group at the 1-position can be introduced using methyl iodide and a base such as potassium carbonate.

    Carboxamide Formation: The carboxamide group can be formed by reacting the indole derivative with 2-methylpropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The indole ring can undergo various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, while nitration can be performed using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 5-ethoxy-1-methyl-N-(2-methylpropyl)-1H-indole-2-carboxylic acid.

    Reduction: Formation of 5-ethoxy-1-methyl-N-(2-methylpropyl)-1H-indole-2-amine.

    Substitution: Formation of halogenated or nitrated derivatives of the indole ring.

Scientific Research Applications

Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: : It may serve as a probe or ligand in biological studies to investigate the function of indole derivatives in biological systems.

Industry: : The compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-ethoxy-1-methyl-N-(2-methylpropyl)-1H-indole-2-carboxamide would depend on its specific target in biological systems. Generally, indole derivatives can interact with various molecular targets, including receptors, enzymes, and ion channels. The presence of the ethoxy, methyl, and carboxamide groups may influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-1-methyl-N-(2-methylpropyl)-1H-indole-2-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.

    5-ethoxy-1-methyl-N-(2-ethylpropyl)-1H-indole-2-carboxamide: Similar structure but with an ethylpropyl group instead of a methylpropyl group.

    5-ethoxy-1-methyl-N-(2-methylpropyl)-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

Uniqueness

  • The presence of the ethoxy group at the 5-position and the specific N-(2-methylpropyl) carboxamide group distinguishes it from other indole derivatives.
  • These structural features may confer unique chemical and biological properties, such as specific binding affinities or reactivity patterns.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

5-ethoxy-1-methyl-N-(2-methylpropyl)indole-2-carboxamide

InChI

InChI=1S/C16H22N2O2/c1-5-20-13-6-7-14-12(8-13)9-15(18(14)4)16(19)17-10-11(2)3/h6-9,11H,5,10H2,1-4H3,(H,17,19)

InChI Key

FYRJIPTYGUZHQT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NCC(C)C)C

Origin of Product

United States

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